molecular formula C7H8FNS B114412 2-Fluoro-6-(methylsulfanyl)aniline CAS No. 144851-60-5

2-Fluoro-6-(methylsulfanyl)aniline

Cat. No.: B114412
CAS No.: 144851-60-5
M. Wt: 157.21 g/mol
InChI Key: RSYJRZBBTNYMNJ-UHFFFAOYSA-N
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Description

2-Fluoro-6-(methylsulfanyl)aniline is a useful research compound. Its molecular formula is C7H8FNS and its molecular weight is 157.21 g/mol. The purity is usually 95%.
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Properties

CAS No.

144851-60-5

Molecular Formula

C7H8FNS

Molecular Weight

157.21 g/mol

IUPAC Name

2-fluoro-6-methylsulfanylaniline

InChI

InChI=1S/C7H8FNS/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,9H2,1H3

InChI Key

RSYJRZBBTNYMNJ-UHFFFAOYSA-N

SMILES

CSC1=CC=CC(=C1N)F

Canonical SMILES

CSC1=CC=CC(=C1N)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

This material was prepared for N-t-butoxycarbonyl-2-fluoroaniline and dimethyl disulfide following the general procedure outlined in Example 102. IR and 1H NMR spectra of the product were consistent with the assigned structure.
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Synthesis routes and methods II

Procedure details

A mixture of N-(t-butoxycarbonyl)-2-fluoroaniline (5.0 g, 24 mmoles) in anhydrous tetrahydrofuran (50 ml) was cooled to -78° C. under a nitrogen atmosphere. To this solution was added t-butyl lithium (2.0M, 57.6 mmoles, 28.8 ml) at such a rate that the temperature did not exceed -65° C. When the addition was complete, the mixture was stirred at -78° C. for an additional 15 minutes and at -20° C. for 2.5 hours. To this reaction mixture was added dimethyl disulfide (2.82 g, 30 mmoles) in 10 ml of anhydrous tetrahydrofuran while maintaining the temperature at -20° C. for an additional hour. The mixture was allowed to warm to ambient temperature and then 25 ml of 1N sodium hydroxide was added. The mixture obtained was extracted with diethyl ether (2×100 ml). The organic phase was separated and dried over magnesium sulfate and then the solvent was removed by evaporation under reduced pressure to obtain a tan solid. This was hydrolized in dilute hydrochloric acid (6N, 200 ml) by heating to reflux for three hours. The resulting solution was extracted with diethyl ether and the aqueous layer was neutralized with sodium hydroxide (6N, 200 ml), and extracted with methylene chloride, dried over magnesium sulfate and the solvent removed by evaporation under reduced pressure to obtain an amber oil. This was distilled to give 3.2 g (85% of theory) of the title compound, having a b.p. of 62°-65° C. at 0.2 mm Hg.
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5 g
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50 mL
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28.8 mL
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2.82 g
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10 mL
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25 mL
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200 mL
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